molecular formula C25H22ClN3O3S B11435119 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B11435119
M. Wt: 480.0 g/mol
InChI Key: HGNNZGNAVVSGHZ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxohexahydrobenzothienopyrimidine core, and a methylphenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions to form the benzothienopyrimidine ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with the benzothienopyrimidine intermediate.

    Attachment of the Methylphenylacetamide Moiety: This step involves the acylation of the intermediate with 4-methylphenylacetic acid or its derivatives, often using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothienopyrimidine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in preliminary studies as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent. Its ability to modulate specific biological pathways is of particular interest.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The chlorophenyl and benzothienopyrimidine moieties may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-2,4-dioxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O3S/c1-15-6-10-17(11-7-15)27-21(30)14-28-24-22(19-4-2-3-5-20(19)33-24)23(31)29(25(28)32)18-12-8-16(26)9-13-18/h6-13H,2-5,14H2,1H3,(H,27,30)

InChI Key

HGNNZGNAVVSGHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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